

Comparative Guide: Structure-Activity Relationship of 5-(2-Chloroethyl)-2-methoxyaniline Analogs

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Compound of Interest

Compound Name: 5-(2-Chloroethyl)-2-methoxyaniline

Cat. No.: B15365286

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Executive Summary & Pharmacophore Significance

5-(2-Chloroethyl)-2-methoxyaniline (CEMA) is a bifunctional building block characterized by a nucleophilic aniline handle and an electrophilic alkyl chloride tail. It serves as a "molecular staple," allowing researchers to attach the 3-amino-4-methoxyphenethyl moiety to diverse scaffolds.

This moiety is biologically privileged, appearing in:

- **-Adrenergic Receptor Antagonists:** The 2-methoxy-5-alkyl-aniline core mimics the catecholamine binding motif, providing selectivity for subtypes (e.g., Tamsulosin/Silodosin analogs).
- **Covalent Kinase Probes:** The chloroethyl group can be tuned to act as a latent electrophile for cysteine targeting in specific microenvironments.
- **ADC Linker Systems:** Used as a spacer in Antibody-Drug Conjugates where the aniline serves as the conjugation site.

This guide compares CEMA with its Bromo (BEMA), Hydroxy (HEMA), and Protected analogs to determine the optimal reagent for synthetic efficiency and biological yield.

Comparative Analysis of Analogs

The choice of analog dictates the reaction pathway, yield, and impurity profile. The following table summarizes the "Structure-Reactivity Relationship" (SRR) of these building blocks.

Table 1: Physicochemical & Synthetic Performance Comparison

Analog	Structure (X)	Reactivity ()	Stability ()	Primary Application	Key Limitation
CEMA	-Cl	Moderate (1.0)	High (>12 mo)	Large-scale GMP synthesis	Requires activation (KI/NaI) or heat (>60°C)
BEMA	-Br	High (~50-100)	Low (<1 mo)	Late-stage functionalization	Prone to hydrolysis & dimerization; photosensitive
IEMA	-I	Very High (>200)	Very Low (Days)	In situ generation only	Rapid decomposition; expensive
HEMA	-OH	Inert (0)	Stable	Precursor storage	Requires activation (e.g., MsCl, TsCl) step
TosEMA	-OTs	High (~20)	Moderate	Crystalline solid handling	High molecular weight; poor atom economy

Expert Insight: While BEMA (Bromo) offers faster kinetics, CEMA (Chloro) is the industry standard for scalability due to its superior shelf-stability. The lower reactivity of the chloride is easily overcome using the Finkelstein modification (catalytic KI), which transiently generates the reactive iodide species in situ.

Structure-Activity Relationship (SAR) of the Core Scaffold

Modifying the core **5-(2-chloroethyl)-2-methoxyaniline** structure alters both the chemical reactivity and the biological activity of the final drug product.

Electronic Effects of the 2-Methoxy Group

The 2-methoxy group is not merely a structural feature; it is an electronic toggle.

- **Effect on Aniline:** The electron-donating resonance (+M) effect of the ortho-methoxy group increases the nucleophilicity of the aniline nitrogen (). This makes the amine highly reactive, often necessitating protection (e.g., Boc, Cbz) to prevent self-polymerization during alkylation reactions.
- **Effect on Alkyl Chloride:** Being para to the ethyl chloride chain, the methoxy group stabilizes the transition state of reactions at the alkyl halide, slightly enhancing reactivity compared to an unsubstituted analog.

Impact of the Halogen Leaving Group (X)

The leaving group ability correlates directly with alkylation efficiency but inversely with selectivity.

- **Cl (CEMA):** Harder nucleophile displacement. Ideal for selective alkylation of thiols over amines.
- **Br (BEMA):** Softer, faster displacement. Promiscuous; will alkylate amines, imidazoles, and thiols indiscriminately.

Biological Implications of the Motif

When incorporated into a drug, the 3-amino-4-methoxyphenethyl tail (derived from CEMA) confers:

- H-Bonding: The aniline

and methoxy

act as a donor-acceptor pair, often anchoring the molecule in the receptor pocket (e.g., Ser/Asp residues in GPCRs).

- Metabolic Stability: The 2-methoxy group blocks metabolic oxidation at the reactive para position relative to the alkyl chain.

Experimental Protocols

Protocol A: Optimized Alkylation using CEMA (Finkelstein Conditions)

Use this protocol for coupling CEMA to secondary amines or thiols.

Reagents:

- Substrate (Nucleophile): 1.0 eq
- CEMA (Reagent): 1.2 eq
- Base:
(3.0 eq) or DIPEA (2.5 eq)
- Catalyst: Potassium Iodide (KI) (0.1 eq)
- Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Workflow:

- Preparation: Dissolve the Substrate and CEMA in anhydrous MeCN (0.1 M concentration).

- Activation: Add

followed by KI. The solution may turn slightly yellow due to

trace, which is normal.

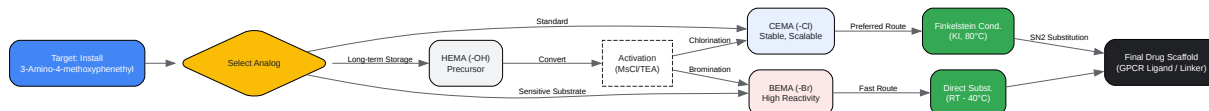
- Reflux: Heat the reaction to 80°C for 12–16 hours. Note: Without KI, this reaction requires 24–48 hours.
- Quench: Cool to RT. Filter off inorganic salts.
- Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over .
- Purification: Flash chromatography (Hexane/EtOAc). CEMA derivatives typically elute later than the starting chloride due to the free amine polarity.

Validation Check:

- TLC: The CEMA spot (in 3:1 Hex/EtOAc) should disappear.
- LC-MS: Look for the mass shift corresponding to . The distinctive chlorine isotope pattern (3:1 ratio of M:M+2) will disappear in the product.

Visualization: Reaction Pathway & Decision Logic

The following diagram illustrates the strategic selection of analogs and the mechanistic pathway for installing the pharmacophore.



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Figure 1: Decision tree for selecting 5-(2-haloethyl)-2-methoxyaniline analogs based on synthetic requirements.

Safety & Handling (E-E-A-T)

Warning: **5-(2-Chloroethyl)-2-methoxyaniline** is an alkylating agent.

- **Genotoxicity:** Like all nitrogen mustard analogs and halo-ethyl arenes, it poses a potential genotoxic risk (Ames positive). It can alkylate DNA guanine residues.
- **Handling:** Always handle in a fume hood. Double-glove (Nitrile) is recommended.
- **Decontamination:** Quench spills with 10% sodium thiosulfate solution to nucleophilically destroy the alkyl chloride before disposal.

References

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